benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Overview
Description
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a chemical compound with the CAS Number: 455875-25-9. It has a molecular weight of 261.28 g/mol .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecular formula of this compound is C12H15N5O2 . Tetrazoles are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms .Chemical Reactions Analysis
Tetrazoles can be classified as un-, mono-, di-, and trisubstituted. 5-Substituted tetrazoles with 6π electrons may exist in tautomeric forms as either I or II . In solution, the 1H tautomer is the predominant form, but in the gas phase, the 2H-tautomer is more stable .Physical and Chemical Properties Analysis
The compound is a solid and decomposes at temperatures greater than 100 degrees Celsius . It has a molecular weight of 261.28 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrazolyl Heterocycles : Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is used in the synthesis of tetrazolyl heterocycles. This process involves the preparation of (1H-tetrazol-5-yl)-allenes and their reaction with aziridines, resulting in the formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines (Cardoso et al., 2016).
Tetrazolyl and Tetrazolylidene Complexes of Gold : The compound plays a role in the formation of gold complexes. Lithiation of 1-benzyl-1H-tetrazole, followed by transmetallation and subsequent alkylation, leads to the creation of various gold complexes with distinct properties (Gabrielli et al., 2009).
Biological Applications
Antibacterial and Antifungal Properties : Compounds derived from this compound exhibit moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. This highlights its potential in developing new antibacterial and antifungal agents (Rajasekaran et al., 2006).
Anticonvulsant Activity : Certain derivatives of this compound have shown excellent anticonvulsant activity, suggesting their use in the treatment of seizure disorders (Rajasekaran et al., 2006).
Analytical Applications
Vibrational Spectroscopic Studies : The compound is utilized in vibrational spectroscopic studies to analyze its molecular and electronic properties. This includes the use of FT-IR, FT-Raman, and UV-Visible spectroscopy, contributing to the understanding of its chemical structure and behavior (Rao et al., 2016).
Characterization of Antitumor Properties : Research has explored the antitumor properties of related carbamate derivatives, which could lead to potential clinical applications in cancer treatment (Atassi & Tagnon, 1975).
Material Science Applications
- Coordination Networks for NLO Properties : The compound's derivatives have been used to synthesize coordination networks with nonlinear optical properties. This shows potential applications in the field of material science, particularly in the development of materials with specialized optical characteristics (Liao et al., 2013).
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is similar to the tetrazole ring in “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “this compound”.
Mode of Action
The interaction of “this compound” with its targets could involve the formation of hydrogen bonds, as the tetrazole ring can act as a hydrogen bond acceptor and donor simultaneously .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of “this compound”. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Properties
IUPAC Name |
benzyl N-[2-(2H-tetrazol-5-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOJRCVVWNQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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